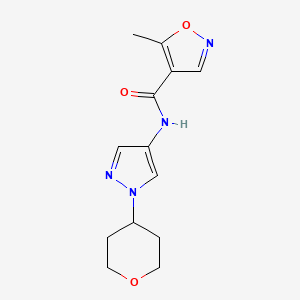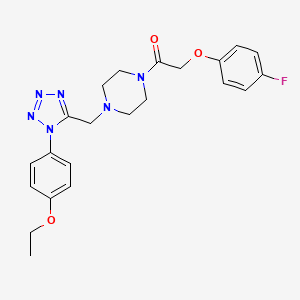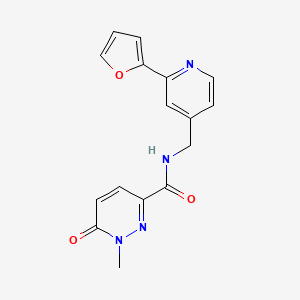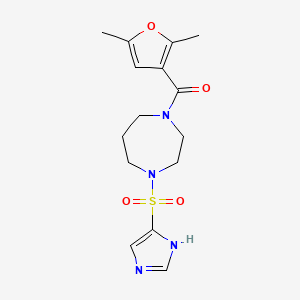
Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate” is a compound that contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of compounds containing a thiazole ring can involve a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes . These molecules are heated during the initial stage of reaction .Molecular Structure Analysis
The molecular formula of “this compound” is C22H16N2O3S. The molecular weight of this compound is 388.44.Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Wissenschaftliche Forschungsanwendungen
Synthetic and Biological Studies of Heterocyclic Compounds
Novel series of heterocyclic compounds have been synthesized, including those with naphthalen-1-yl and thiazol-2-yl groups, showing significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains. These compounds, synthesized under solvent-free conditions, have potential applications in developing new antimicrobial agents (Patel & Patel, 2017).
Chemical Selectivity in Reactions
Studies on the product selectivity of thermal reactions involving compounds with naphthalene and thiazol-2-yl groups have provided insights into the kinetic and thermodynamic controls of these reactions. These findings have implications for designing synthetic pathways and understanding reaction mechanisms in organic chemistry (Serebryannikova et al., 2021).
Antihyperglycemic Activity
Compounds with naphthalen-1-yl and thiazol-2-yl moieties have been investigated for their antihyperglycemic activity, showcasing potential therapeutic applications in managing diabetes. These studies highlight the importance of structural modification in medicinal chemistry for enhancing biological activity (Imran et al., 2009).
DNA Binding and Antibacterial Activity
Research on metal complexes derived from benzothiazole and naphthalen-2-ol compounds has shown promising DNA binding properties and antibacterial activity. These complexes could serve as leads for developing novel antimicrobial agents and exploring interactions with biological macromolecules (Vamsikrishna et al., 2016).
Antimicrobial and Anti-proliferative Activities
Thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, including those with naphthalen-1-yl groups, have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds show potential in developing new treatments for microbial infections and cancer (Mansour et al., 2020).
Eigenschaften
IUPAC Name |
methyl 4-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-27-21(26)16-11-9-15(10-12-16)20(25)24-22-23-19(13-28-22)18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTAPUWFJOXBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-yl]-2-chloroacetamide](/img/structure/B2598353.png)

![2-(2,4-dichlorophenoxy)-N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyridin-4-yl]acetamide](/img/structure/B2598355.png)



![3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid](/img/structure/B2598362.png)


![6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2598366.png)
methanone](/img/structure/B2598367.png)



